- Aluminum Hydride Catalyzed Hydroboration of Alkynes, Angewandte Chemie, 2016, 55(49), 15356-15359
Cas no 82954-89-0 (2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Ethylboronic Acid Pinacol Ester
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethane
- 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- AKOS016005653
- SY055285
- EN300-244103
- 1,3,2-Dioxaborolane, 2-ethyl-4,4,5,5-tetramethyl-
- CS-W000975
- AS-32775
- E1116
- 2-ethyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-Ethylboronic acid, pinacol ester
- DTXSID50449122
- 82954-89-0
- DA-02544
- MFCD19441153
- SCHEMBL1106850
- C8H17BO2
-
- MDL: MFCD19441153
- Inchi: 1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3
- InChI Key: NPUBDPDASOEIOA-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1CC
Computed Properties
- Exact Mass: 156.1321599g/mol
- Monoisotopic Mass: 156.1321599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 0.87±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 152.8±9.0 ºC (760 Torr),
- Flash Point: 46.2±18.7 ºC,
- Refractive Index: 1.4090-1.4130
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:3272
- HazardClass:3
- PackingGroup:III
- Storage Condition:0-10°C
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228818-1g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 1g |
£36.00 | 2022-02-28 | |
| Fluorochem | 228818-5g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 5g |
£108.00 | 2022-02-28 | |
| Fluorochem | 228818-25g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 25g |
£468.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156209-250mg |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | >95.0%(GC)(T) | 250mg |
¥29.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156209-5g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 5g |
¥116.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156209-25g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 25g |
¥464.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156209-1g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 1g |
¥29.90 | 2023-09-03 | |
| Ambeed | A616511-1g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 1g |
$11.0 | 2025-04-16 | |
| Ambeed | A616511-5g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 5g |
$22.0 | 2025-04-16 | |
| Ambeed | A616511-25g |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
82954-89-0 | 95% | 25g |
$41.0 | 2025-04-16 |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method
Production Method 1
Production Method 2
1.2 -78 °C → rt
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 5
1.2 Reagents: trans-4-Phenyl-3-buten-2-one Solvents: Tetrahydrofuran ; 24 h, rt
Production Method 6
Production Method 7
1.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
1.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
2.1 Solvents: Diethyl ether ; 15 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
Production Method 8
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ; 15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
1.2 Solvents: Tetrahydrofuran
Production Method 15
Production Method 16
1.2 Reagents: Propanoic acid, 2,2-dimethyl-, zinc salt (2:1) ; 15 min, rt; 4 h, rt
Production Method 17
1.2 Reagents: Water
Production Method 18
Production Method 19
Production Method 20
1.2 Reagents: Acetyl chloride
Production Method 21
1.2 Solvents: Benzene , Hexane ; 24 h, rt → 4 °C
2.1 Solvents: Toluene-d8 ; rt
Production Method 22
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
2.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
2.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
2.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
3.1 Solvents: Diethyl ether ; 15 h, rt
3.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
Production Method 23
1.2 Solvents: Diethyl ether ; 10 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, reflux
2.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Diethyl ether , Hexane ; 5 min, -78 °C; 30 min, -78 °C
3.2 Solvents: Diethyl ether ; 5 min, -78 °C; 30 min, -78 °C; 6 h, rt
3.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran ; 0 °C
3.4 Reagents: Ethylenediaminetetraacetic acid , Sodium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
4.1 Solvents: Diethyl ether ; 15 h, rt
4.2 Reagents: Sulfuric acid magnesium salt (1:1) ; 12 h, rt
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- Chloroiodomethane
- 2,3-Dimethylbutane-2,3-diol
- Vinylboronic Acid Pinacol Ester
- Lithium Triethylhydroborate Tetrahydrofuran Solution
- Benzene-d6, 99.5%
- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
- Diisopropylcarbamoyl chloride
- trimethyl3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-yn-1-ylsilane
- Carbamic acid, N,N-bis(1-methylethyl)-, (2E)-1-(2-methylpropyl)-2-buten-1-yl ester
- Ethylboronic acid
- Isopropenylboronic Acid Pinacol Ester
- 2-phenylethylboronic acid
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- Pinacolborane
- 2-Hepten-4-ol, 6-methyl-, (E)-
- 2-Phenylethylboronic acid pinacol ester
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Research Briefing on 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 82954-89-0) in Chemical Biology and Pharmaceutical Applications
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 82954-89-0) is a boronic ester compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, often utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, plays a pivotal role in the synthesis of complex organic molecules, including bioactive compounds and drug candidates. Recent studies have further explored its utility in boron neutron capture therapy (BNCT), targeted drug delivery, and as a probe for molecular imaging.
In the context of drug discovery, 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been employed as a building block for the development of boron-containing therapeutics. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of novel proteasome inhibitors, demonstrating enhanced selectivity and potency compared to traditional boron-based drugs. The study utilized this compound to introduce boron atoms into the molecular framework, leveraging their unique interactions with biological targets to improve drug efficacy.
Another groundbreaking application of this compound lies in the field of BNCT, an emerging radiotherapy technique for treating cancers. Research conducted at the National Institute of Radiological Sciences in Japan (2024) demonstrated that derivatives of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be engineered to selectively accumulate in tumor cells. Upon exposure to neutron radiation, the boron atoms undergo nuclear reactions, releasing high-energy particles that destroy cancer cells while sparing healthy tissue. This approach has shown promise in preclinical trials for glioblastoma and other aggressive cancers.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the stability and reactivity of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A 2024 paper in Organic Letters reported a novel catalytic system that significantly improves the yield of boron-containing products derived from this compound. The study emphasized its compatibility with a wide range of functional groups, making it a valuable tool for constructing diverse molecular architectures.
Looking ahead, researchers are exploring the potential of 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the development of next-generation theranostic agents. Its dual functionality as both a therapeutic and diagnostic tool positions it as a key player in personalized medicine. Ongoing clinical trials are evaluating its safety and efficacy in combination with other modalities, paving the way for innovative treatment strategies in oncology and beyond.
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